Home > Products > Building Blocks P7610 > 3-Benzylpiperidine
3-Benzylpiperidine - 13603-25-3

3-Benzylpiperidine

Catalog Number: EVT-320562
CAS Number: 13603-25-3
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Benzylpiperidine is a chiral molecule with two enantiomers, (R)-3-Benzylpiperidine and (S)-3-Benzylpiperidine. It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry. Its significance stems from its presence as a core structural motif in various biologically active compounds. For instance, it is a key component in antagonists targeting the CC chemokine receptor-3 (CCR3) [, , , , ], which plays a vital role in inflammatory and allergic responses. Furthermore, derivatives of 3-Benzylpiperidine, such as (S)-3-Carbethoxy-3-benzylpiperidine, are incorporated into growth hormone secretagogues like L-163,540 [, ].

Methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate (3c)

Compound Description: This compound is the product of the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using a chiral phase-transfer catalyst [].

Relevance: This compound is directly derived from 3-benzylpiperidine through alkylation at the nitrogen and introduction of a carboxylate group. The research highlights a synthetic method for introducing chirality to the 3-benzylpiperidine scaffold [].

O-allyl-N-9-anthracenemethyl-cindexnine bromide (1k)

Compound Description: This compound acts as a chiral phase-transfer catalyst in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate [].

Relevance: While not structurally related to 3-benzylpiperidine, this compound plays a crucial role in a reaction that modifies 3-benzylpiperidine derivatives, leading to enantioselective synthesis [].

N-propylurea 3-benzylpiperidines

Compound Description: This series of compounds represents a class of selective CC chemokine receptor-3 (CCR3) antagonists [, ]. The core structure consists of a 3-benzylpiperidine moiety linked to a propylurea group.

Relevance: These compounds highlight the use of 3-benzylpiperidine as a key structural motif in developing potent and selective CCR3 antagonists [, ].

Compound Description: This compound is a potent, orally bioavailable growth hormone secretagogue with a short duration of action []. It features a complex structure incorporating a (S)-3-benzylpiperidine-3-carboxylic acid ethyl ester moiety.

Relevance: L-163,540 incorporates the (S)-enantiomer of 3-benzylpiperidine within its complex structure, highlighting the relevance of 3-benzylpiperidine derivatives in medicinal chemistry, particularly for developing growth hormone secretagogues [].

(S)-3-Carbethoxy-3-benzylpiperidine

Compound Description: This compound serves as a key intermediate in synthesizing the growth hormone secretagogue L-163,540 [, ]. It features a carbethoxy group at the 3-position of the piperidine ring, along with the 3-benzyl substituent.

Relevance: This compound represents a direct synthetic precursor to L-163,540 and emphasizes the utility of 3-benzylpiperidine derivatives as building blocks for more complex biologically active molecules [, ].

Acyclic replacements for (3S)-3-benzylpiperidine

Compound Description: This refers to a series of acyclic compounds designed to mimic the conformational properties and biological activity of (3S)-3-benzylpiperidine, particularly in the context of CCR3 antagonists [, ].

Relevance: This research highlights the exploration of alternative scaffolds to 3-benzylpiperidine while attempting to maintain its desirable pharmacological properties, indicating a continued interest in its activity profile [, ].

Source and Classification

3-Benzylpiperidine can be derived from various synthetic routes involving piperidine derivatives and benzyl halides. It is classified as an organic compound, specifically an amine and a heterocyclic compound. Its structure can be denoted by the molecular formula C11H15NC_{11}H_{15}N and a molecular weight of approximately 175.25 g/mol.

Synthesis Analysis

Methods and Technical Details

Several methods exist for synthesizing 3-benzylpiperidine, with variations depending on the desired stereochemistry and yield:

  1. Mannich Reaction: This method involves the reaction of piperidine with formaldehyde and benzylamine, leading to the formation of 3-benzylpiperidine derivatives .
  2. Reduction of Pyridine Derivatives: A more recent approach involves the reduction of pyridine derivatives using ruthenium catalysts, allowing for a stereoselective synthesis of racemic 3-benzylpiperidines .
  3. Alkylation Techniques: The alkylation of piperidine with benzyl halides under basic conditions has also been reported as an effective synthesis route .

These methods highlight the versatility in synthesizing 3-benzylpiperidine, accommodating various laboratory settings and desired outcomes.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-benzylpiperidine consists of a piperidine ring with a benzyl substituent at the 3-position. The structural representation can be illustrated as follows:

C11H15N\text{C}_{11}\text{H}_{15}\text{N}
  • Molecular Weight: 175.25 g/mol
  • Boiling Point: Approximately 273 °C to 277 °C
  • Density: About 1.07 g/mL at 25 °C

The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Chemical Reactions Analysis

Reactions and Technical Details

3-Benzylpiperidine can participate in various chemical reactions, including:

  1. N-Alkylation: This reaction can modify the nitrogen atom in the piperidine ring, potentially altering its biological activity.
  2. Electrophilic Substitution: The benzyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
  3. Reduction Reactions: The presence of double bonds or other functional groups can be reduced to yield more saturated derivatives.

These reactions are crucial for developing new compounds that may have enhanced pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 3-benzylpiperidine often involves modulation of neurotransmitter systems, particularly:

  • Dopaminergic Pathways: Compounds may act on dopamine receptors, influencing mood and behavior.
  • Cholinergic Activity: Some derivatives have shown potential as acetylcholinesterase inhibitors, which are vital for treating Alzheimer's disease .

The specific interactions depend on the structural modifications made to the base compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are significant when considering the compound's application in pharmaceutical formulations.

Applications

Scientific Uses

3-Benzylpiperidine has several notable applications in scientific research:

  1. Pharmaceutical Development: It serves as a scaffold for developing new antidepressants and cognitive enhancers due to its interaction with neurotransmitter systems .
  2. Cholinesterase Inhibition Studies: Its derivatives have been designed to inhibit cholinesterases, presenting potential therapeutic benefits for Alzheimer's disease .
  3. Chemical Biology Research: The compound is utilized in studies investigating receptor binding affinities and mechanisms of action within biological systems.
Introduction to 3-Benzylpiperidine

Structural and Chemical Characteristics of 3-Benzylpiperidine

The molecular architecture of 3-benzylpiperidine (C₁₂H₁₇N, molecular weight 175.27 g/mol) features a piperidine ring adopting the stable chair conformation characteristic of six-membered saturated heterocycles. The equatorial orientation of the benzyl group at position 3 minimizes steric strain while optimizing potential interactions with biological targets. This configuration creates a chiral center at the 3-position, with the (R)- and (S)-enantiomers exhibiting distinct pharmacological profiles in asymmetric synthesis. The molecule exhibits moderate lipophilicity (logP ≈ 2.5) and basicity (predicted pKa ~10.45), properties that significantly influence its behavior in physiological environments and capacity to cross biological membranes [7] [9].

Table 1: Fundamental Physicochemical Properties of 3-Benzylpiperidine

PropertyValueMeasurement Conditions
CAS Registry Number13603-25-3-
Molecular FormulaC₁₂H₁₇N-
Molecular Weight175.27 g/mol-
AppearanceColorless liquidRoom temperature
Density0.969 ± 0.06 g/cm³Predicted
Boiling Point551-552 K (278-279°C)At atmospheric pressure
Reduced Pressure BP426 K (153°C)At 0.027 bar
Storage Conditions0-8°CRecommended
pKa (predicted)10.45 ± 0.10-

Phase transition studies reveal a boiling point range of 551-552 K (278-279°C) at standard atmospheric pressure, with significant reduction to 426 K (153°C) under vacuum conditions (0.027 bar), demonstrating practical utility in purification processes. The compound typically presents as a colorless to pale yellow liquid with amine-like olfactory characteristics and requires storage at 0-8°C to maintain stability. X-ray crystallographic analyses of derivatives show that the benzyl substituent adopts a pseudo-axial or pseudo-equatorial position depending on the nature of N-substitution, with the energy barrier for ring inversion estimated at approximately 6-10 kcal/mol based on analogous piperidine systems [3] [9].

Chemically, 3-benzylpiperidine displays reactivity characteristic of secondary amines, participating in alkylation, acylation, reductive amination, and Mannich reactions. The electron-rich benzylic position undergoes facile functionalization through hydrogenation, halogenation, or oxidation pathways. Spectroscopic characterization includes distinctive signals in ¹H NMR (δ 2.79, 2.19, 1.51 ppm in CDCl₃) and ¹³C NMR (δ 47.0, 27.2, 25.2 ppm), providing analytical fingerprints for identification. The molecule's amphiphilic nature enables solubility in both polar protic (ethanol, methanol) and aprotic organic solvents (dichloromethane, ethyl acetate), while exhibiting limited miscibility with water [2] [7].

Historical Development and Discovery of 3-Benzylpiperidine Derivatives

The synthetic exploration of 3-benzylpiperidine derivatives originated in the mid-20th century alongside growing interest in piperidine alkaloids and their pharmacological potential. Early synthetic routes predominantly employed pyridine hydrogenation strategies, where 3-benzylpyridine underwent catalytic reduction under high-pressure hydrogenation conditions (100-300 psi) using heterogeneous catalysts like platinum(IV) oxide or ruthenium dioxide. These processes often required acidic media to overcome the inherent aromatic stability of pyridines, yielding the saturated piperidine system with moderate to excellent diastereoselectivity depending on catalyst choice [4].

Table 2: Evolution of Synthetic Approaches to 3-Benzylpiperidine Derivatives

Time PeriodSynthetic MethodologyKey AdvancementsLimitations
1950s-1970sClassical hydrogenationPtO₂/RuO₂ catalysts under acidic conditionsLow stereoselectivity; harsh conditions
1980s-1990sMetal-catalyzed asymmetric synthesisChiral Rh(I)/Ir(I) complexesLimited substrate scope
2000-2010Organocatalytic reductive aminationStereoselective construction with NaBH₃CNFunctional group incompatibility
2010-PresentMultifunctional catalytic systemsCobalt nanoparticles; nickel silicide catalystsScalability challenges

The 1980s witnessed significant refinement in stereochemical control through transition-metal catalysis. Seminal work by Evans and others demonstrated that iridium(I) complexes with chiral phosphine ligands could achieve enantiomeric excesses exceeding 90% for specific 3-substituted piperidine derivatives. This period also saw the development of reductive amination protocols between piperidin-3-one and benzylamine derivatives using sodium cyanoborohydride, offering complementary routes to the hydrogenation approach [4] [9].

Contemporary methodologies have dramatically expanded the synthetic toolbox. Notable advances include Beller's development of cobalt nanoparticles supported on titanium-melamine matrices, enabling efficient pyridine hydrogenation in aqueous media without acidic additives. These environmentally benign protocols demonstrated exceptional functional group tolerance, allowing preservation of sensitive moieties like esters and halogens. Ruthenium heterogeneous catalysts further addressed diastereoselectivity challenges in multi-substituted pyridine systems, while Glorius's rhodium-catalyzed dearomatization/hydrogenation sequences enabled access to previously inaccessible fluorinated piperidine analogs. The 2020 introduction of air-stable nickel silicide catalysts represented a breakthrough in cost-effective piperidine synthesis, demonstrating remarkable stability through multiple catalytic cycles [4].

The structural evolution of 3-benzylpiperidine derivatives reflects shifting therapeutic priorities. Early derivatives focused on neurological targets, exemplified by the development of benztropine analogs for Parkinson's disease. The 1990s saw expansion into analgesics, with structure-activity relationship studies establishing optimal benzyl substitution patterns for opioid receptor engagement. Contemporary research explores spirocyclic and fused-ring systems incorporating the 3-benzylpiperidine motif to enhance three-dimensional complexity for challenging biological targets, particularly in oncology and neurodegenerative disorders [5] [10].

Role in Medicinal Chemistry and Drug Design

The 3-benzylpiperidine scaffold has emerged as a privileged structure in rational drug design due to its exceptional versatility in interacting with diverse biological targets. Its significance stems from several key pharmacological attributes: (1) The tertiary nitrogen facilitates protonation at physiological pH, forming critical ionic interactions with aspartate/glutamate residues in binding pockets; (2) The benzyl group engages in cation-π interactions with proximal protonated amines and aromatic stacking with protein phenylalanine/tyrosine residues; (3) The methylene linker provides optimal spatial separation between hydrophobic and pharmacophoric elements; (4) Conformational flexibility enables adaptation to diverse binding site topographies while maintaining defined spatial orientation of substituents [5] [6].

Table 3: Therapeutic Applications of 3-Benzylpiperidine Derivatives

Therapeutic AreaRepresentative AgentsPrimary Biological TargetsKey Structural Features
Central Nervous SystemDonepezil derivativesAcetylcholinesterase; σ1 receptorsMeta-substituted benzyl; carbonyl linker
AnalgesicsDual MOR/σ1R ligands (52, 53)μ-Opioid receptor; σ1 receptor2,4-Dimethylphenyl; propionamide
Anticancer AgentsIKKβ inhibitorsInhibitor of nuclear factor kappa-B kinasePiperidine-3-carboxylate substitution
AntipsychoticsHaloperidol analogsDopamine D₂ receptor4-Fluorobenzoyl substitution
Anti-InflammatoryCOX-2/LOX dual inhibitorsCyclooxygenase-2; 5-lipoxygenaseDi-tert-butylphenol; carboxylic acid

In central nervous system (CNS) therapeutics, the scaffold demonstrates exceptional blood-brain barrier permeability, making it invaluable for neurological targets. Donepezil, a cornerstone acetylcholinesterase inhibitor for Alzheimer's management, incorporates the meta-substituted 3-benzylpiperidine motif critical for binding at the catalytic anionic site (CAS). Structure-activity relationship studies reveal that electron-donating groups at the benzyl meta-position enhance potency by 5-15-fold compared to unsubstituted derivatives, while ortho-substitution induces steric hindrance that diminishes binding. Recent multitarget-directed ligands combine acetylcholinesterase inhibition with σ1 receptor modulation, where the protonated piperidine nitrogen forms a salt bridge with Glu172, and the benzyl group engages in π-π stacking with Phe144 [4] [10].

Analgesic drug discovery has leveraged 3-benzylpiperidine to address the opioid crisis through multitarget ligands. Compound 52 (KiMOR = 3.2 nM; Kiσ1R = 8.7 nM) and its structural analog 53 (KiMOR = 4.1 nM; Kiσ1R = 6.9 nM) exemplify rational design where 2,4-dimethylphenyl in the A-region and propionamide/butyramide in the B-region confer balanced dual μ-opioid receptor (MOR) agonism and σ1 receptor (σ1R) antagonism. This bifunctional activity translates to potent antinociception in abdominal constriction, carrageenan-induced inflammation, formalin, and CFA-induced chronic pain models while reducing constipation and dependence liabilities associated with classical opioids. The optimal three-atom spacer between the piperidine nitrogen and aryl amide enables simultaneous engagement of both targets without steric conflict [6].

In cancer therapeutics, 3-benzylpiperidine derivatives address kinase inhibition and epigenetic modulation. The (S)-ethyl piperidine-3-carboxylate moiety in ALK/ROS1 inhibitors establishes critical hydrogen bonding with hinge region residues (Leu1196/Met1199 in ALK) while the benzyl group occupies hydrophobic pockets that differ between kinase isoforms, enabling selectivity optimization. Carbonic anhydrase IX/XII inhibitors incorporate benzenesulfonamide connected through piperidinyl-hydrazidoureido linkers, where the basic nitrogen assists in orienting the sulfonamide group toward the zinc-containing active site. Molecular modeling confirms that fluorination of the benzyl group enhances penetration into hypoxic tumor cores while maintaining inhibitory potency against oncology-relevant carbonic anhydrase isoforms [10].

Properties

CAS Number

13603-25-3

Product Name

3-Benzylpiperidine

IUPAC Name

3-benzylpiperidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2

InChI Key

BKDMXVREWXKZLB-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CC2=CC=CC=C2

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.